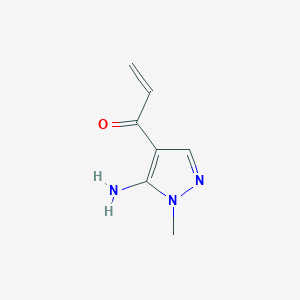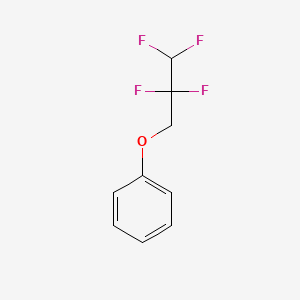
mPEG18-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methoxy polyethylene glycol 18-hydroxy (mPEG18-OH) is a monodispersed polyethylene glycol derivative with a molecular formula of C37H76O19 and a molecular weight of 824.99 g/mol . It is a white powder that is soluble in water and many organic solvents. This compound is widely used in various fields, including medical research, drug delivery, nanotechnology, and new materials research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methoxy polyethylene glycol 18-hydroxy typically involves the polymerization of ethylene oxide in the presence of a methoxy initiator. The reaction is carried out under controlled conditions to achieve the desired molecular weight and polydispersity. The resulting polymer is then purified to remove any unreacted monomers and by-products .
Industrial Production Methods
In industrial settings, the production of methoxy polyethylene glycol 18-hydroxy involves large-scale polymerization reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The final product is typically stored at low temperatures to maintain its stability .
化学反应分析
Types of Reactions
Methoxy polyethylene glycol 18-hydroxy can undergo various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group using oxidizing agents.
Reduction: The reduction of the carbonyl group back to a hydroxyl group can be achieved using reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methoxy polyethylene glycol 18-hydroxy can yield aldehydes or ketones, while substitution reactions can produce various ether or ester derivatives .
科学研究应用
Methoxy polyethylene glycol 18-hydroxy has a wide range of applications in scientific research:
作用机制
The mechanism of action of methoxy polyethylene glycol 18-hydroxy involves its ability to modify the surface properties of materials. By attaching to surfaces, it can enhance hydrophilicity, reduce protein adsorption, and improve biocompatibility. These effects are mediated through interactions with molecular targets such as cell membranes and extracellular matrix proteins .
相似化合物的比较
Similar Compounds
- Methoxy polyethylene glycol 12-hydroxy (mPEG12-OH)
- Methoxy polyethylene glycol 24-hydroxy (mPEG24-OH)
- Methoxy polyethylene glycol 45-hydroxy (mPEG45-OH)
Uniqueness
Methoxy polyethylene glycol 18-hydroxy is unique due to its specific molecular weight and chain length, which provide an optimal balance between solubility and functionality. Compared to shorter or longer polyethylene glycol derivatives, it offers superior performance in drug delivery and surface modification applications .
属性
CAS 编号 |
171286-86-5 |
|---|---|
分子式 |
C37H76O19 |
分子量 |
825.0 g/mol |
IUPAC 名称 |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C37H76O19/c1-39-4-5-41-8-9-43-12-13-45-16-17-47-20-21-49-24-25-51-28-29-53-32-33-55-36-37-56-35-34-54-31-30-52-27-26-50-23-22-48-19-18-46-15-14-44-11-10-42-7-6-40-3-2-38/h38H,2-37H2,1H3 |
InChI 键 |
UCMLBGMTMUQKFK-UHFFFAOYSA-N |
规范 SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[3-[3-acetamido-5-[3-acetamido-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12089724.png)

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(1H-indol-3-yloxy)oxan-3-yl]acetamide](/img/structure/B12089751.png)




![Benzenepropanamide,a-amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]-, (aS)-](/img/structure/B12089777.png)
![Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(neodecanoato-kO)-](/img/structure/B12089783.png)
![3-[(4-Bromophenyl)methyl]oxetane](/img/structure/B12089794.png)
